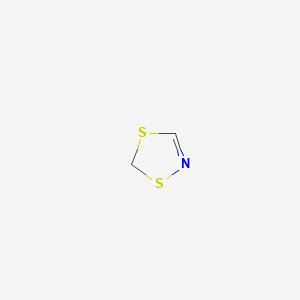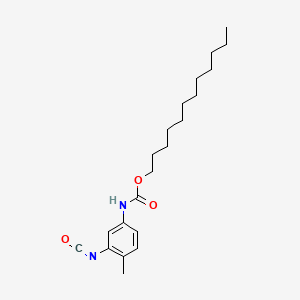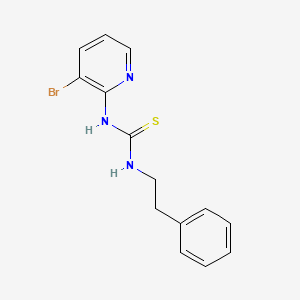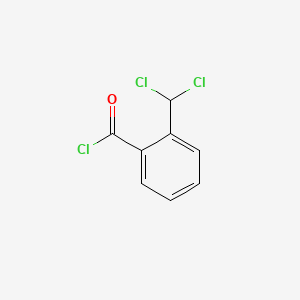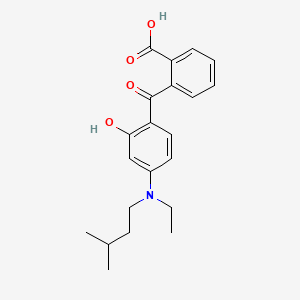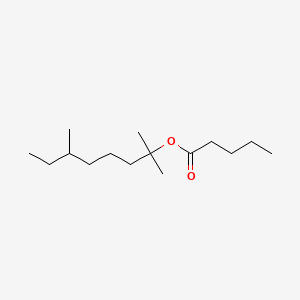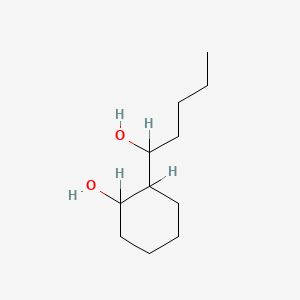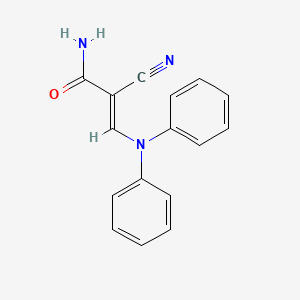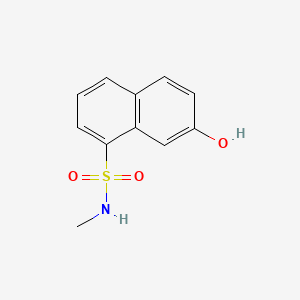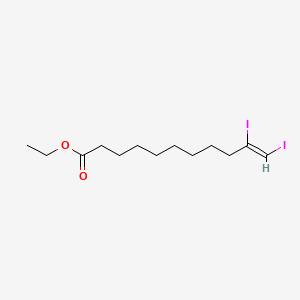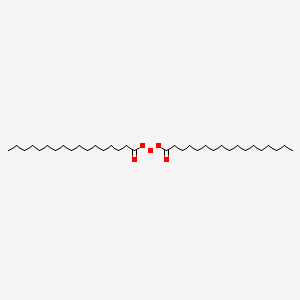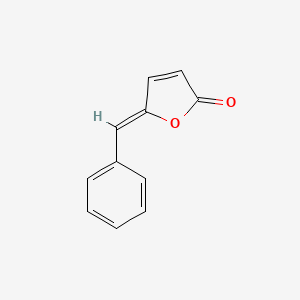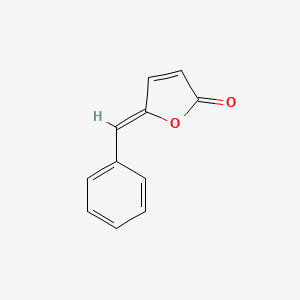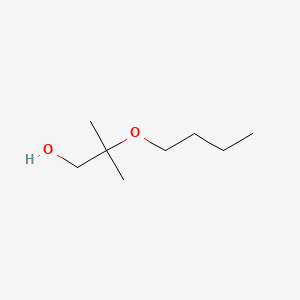
2-Butoxy-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-2-methylpropan-1-ol is an organic compound with the molecular formula C7H16O2. It is a colorless liquid that is used in various industrial applications due to its solvent properties. This compound is part of the alcohol family and is known for its ability to dissolve both polar and non-polar substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butoxy-2-methylpropan-1-ol can be synthesized through the reaction of 2-methylpropan-1-ol with butyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, this compound is produced through the hydroformylation of propylene to form butyraldehyde, which is then hydrogenated to produce the alcohol. This process is catalyzed by cobalt or rhodium complexes .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine dioxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Alkyl halides and strong bases like sodium hydroxide are used for substitution reactions.
Major Products
Oxidation: Butoxyacetic acid or butoxyacetaldehyde.
Reduction: Butane.
Substitution: Butoxyethyl ethers or esters.
Scientific Research Applications
2-Butoxy-2-methylpropan-1-ol is used in various scientific research applications, including:
Chemistry: As a solvent in organic synthesis and analytical chemistry.
Biology: In the preparation of biological samples for analysis.
Medicine: As a solvent in pharmaceutical formulations.
Industry: In the production of coatings, inks, and cleaning agents.
Mechanism of Action
The mechanism of action of 2-Butoxy-2-methylpropan-1-ol involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. It acts as a solvent by disrupting the intermolecular forces between solute molecules, thereby increasing their solubility .
Comparison with Similar Compounds
Similar Compounds
Isobutanol (2-Methylpropan-1-ol): Similar in structure but lacks the butoxy group.
1-Butanol: Has a similar carbon chain length but differs in the position of the hydroxyl group.
tert-Butyl alcohol: Similar in molecular weight but has a different structure and properties.
Uniqueness
2-Butoxy-2-methylpropan-1-ol is unique due to its butoxy group, which enhances its solvent properties and makes it more effective in dissolving a wide range of substances compared to its similar compounds.
Properties
CAS No. |
85204-24-6 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-butoxy-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H18O2/c1-4-5-6-10-8(2,3)7-9/h9H,4-7H2,1-3H3 |
InChI Key |
WXMNHSVLQBEKCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


